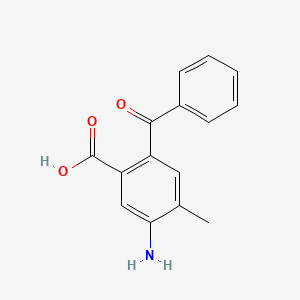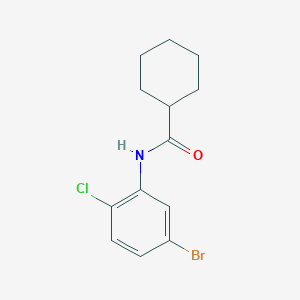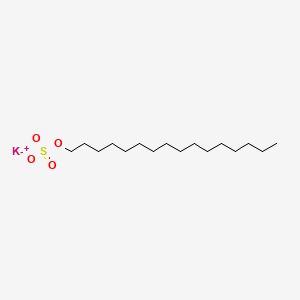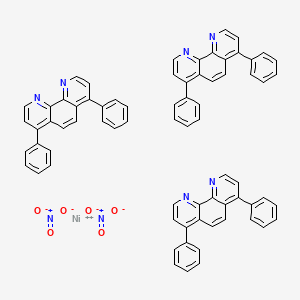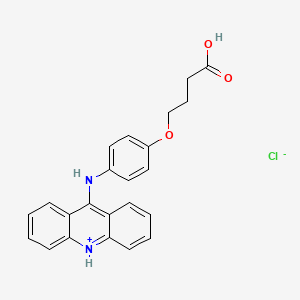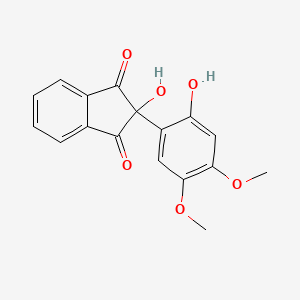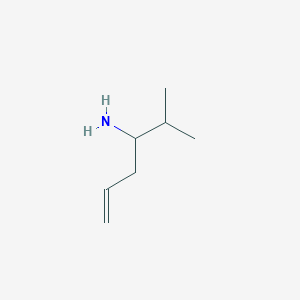![molecular formula C22H18N2O6S B13781637 4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate CAS No. 6648-62-0](/img/structure/B13781637.png)
4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate is a complex organic compound known for its vibrant violet color. It is commonly used in various industrial applications, including dyeing and printing of textiles, as well as in the pharmaceutical industry as a colorant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate typically involves the condensation of 1-chloro-4-hydroxyanthracene-9,10-dione with N-(4-aminophenyl)acetamide. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the compound is produced by reacting 1,4-dihydroxyanthracene-9,10-dione with p-methylaniline, followed by sulfonation and conversion to the sodium salt form. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different fields, including dyeing and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for biological specimens.
Medicine: Utilized as a colorant in pharmaceutical formulations.
Industry: Applied in the dyeing and printing of textiles, as well as in the production of colored plastics and inks
Wirkmechanismus
The compound exerts its effects primarily through its ability to interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The pathways involved include oxidative stress and enzyme inhibition, which can lead to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]toluene-3-sulphonate: Similar in structure but differs in the presence of a toluene sulphonate group.
N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl]acetamide: Similar but contains an acetamide group instead of a dimethylsulfamate group.
Uniqueness
4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
6648-62-0 |
|---|---|
Molekularformel |
C22H18N2O6S |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl] N,N-dimethylsulfamate |
InChI |
InChI=1S/C22H18N2O6S/c1-24(2)31(28,29)30-14-9-7-13(8-10-14)23-17-11-12-18(25)20-19(17)21(26)15-5-3-4-6-16(15)22(20)27/h3-12,23,25H,1-2H3 |
InChI-Schlüssel |
JZYBRLDDDCKRCY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


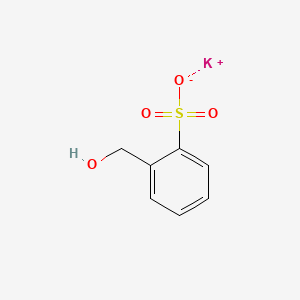


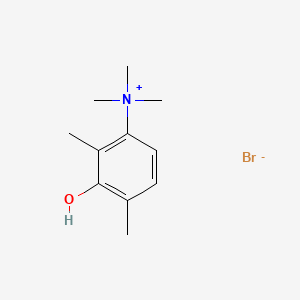
![N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine](/img/structure/B13781581.png)
